molecular formula C14H12N2OS B2551174 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-81-8

6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2551174
CAS No.: 562792-81-8
M. Wt: 256.32
InChI Key: QFUQKPDMZOVGIZ-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (abbreviated as 6-DMITC) is a heterocyclic compound that has recently been studied for its potential applications in scientific research. It is an interesting compound due to its unique structure, which consists of a fused imidazole ring and a thiazole ring. 6-DMITC has a wide range of applications, including being used as a synthetic intermediate in organic synthesis, as a fluorescent dye, and as a fluorescent probe in biological studies.

Scientific Research Applications

Luminescence Sensing

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, which exhibited potential as fluorescence sensors for benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).

Synthesis of New Spin Probes

Kirilyuk et al. (2003) worked on the synthesis of pH-sensitive spin probes using a process that involved 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oximes (Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003).

Electrophilic Substitution Studies

O'daly et al. (1991) studied the electrophilic substitution at position 5 in imidazo[2,1-b]thiazoles, which included compounds with similar structures to the one (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Synthesis of Imidazo[4,5-b]pyridines

Perandones & Soto (1997) prepared imidazo[4,5-b]pyridine derivatives using aminoimidazolecarbaldehydes, demonstrating a possible synthetic application (Perandones & Soto, 1997).

Anti-HIV Activity

Brukštus, Melamedaite, & Tumkevičius (2000) synthesized benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines with anti-HIV activity (Brukštus, Melamedaite, & Tumkevičius, 2000).

Novel Synthesis Techniques

Mahdavi et al. (2012) developed a one-pot, four-component synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives (Mahdavi, Asadi, Saeedi, Ebrahimi, Rasouli, Ranjbar, Foroumadi, & Shafiee, 2012).

Mechanism of Action

Target of Action

Similar imidazo[2,1-b]thiazole-based compounds have been reported to exhibit anticancer activities , suggesting potential targets could be within cancer-related pathways.

Mode of Action

Related imidazo[2,1-b]thiazole-based compounds have been shown to exhibit cytotoxic activity on cancer cells , indicating that this compound may interact with its targets to induce cell death.

Biochemical Pathways

Given the reported anticancer activities of similar compounds , it is plausible that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Related compounds have been reported to exhibit cytotoxic activity on cancer cells , suggesting that this compound may induce cell death in targeted cells.

Future Directions

The compound and its derivatives have shown promising results in anticancer studies . Future research could focus on further exploring its anticancer properties and potential applications in cancer treatment. Additionally, the design of new anticancer drugs that are more selective for cancer cells and have fewer side effects is a major challenge for researchers .

Properties

IUPAC Name

6-(2,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-3-4-11(10(2)7-9)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUQKPDMZOVGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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